molecular formula C13H13N3O2 B11867464 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B11867464
M. Wt: 243.26 g/mol
InChI Key: GZGSYAZQXDUOJP-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst has been reported . Industrial production methods may involve optimization of these reactions to enhance yield and purity.

Chemical Reactions Analysis

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents such as halides or amines.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., sodium alkoxide), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:

Comparison with Similar Compounds

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N3O2/c1-18-9-4-2-3-8(5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17)

InChI Key

GZGSYAZQXDUOJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CNC3=C2C(=O)NC=N3

Origin of Product

United States

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